molecular formula C10H11BrO2 B12077288 5'-Bromo-2'-methoxy-3'-methylacetophenone

5'-Bromo-2'-methoxy-3'-methylacetophenone

Cat. No.: B12077288
M. Wt: 243.10 g/mol
InChI Key: ZAZQJFFSCADKJH-UHFFFAOYSA-N
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Description

5'-Bromo-2'-methoxy-3'-methylacetophenone is a brominated acetophenone derivative characterized by a methoxy (-OCH₃) group at the 2' position, a methyl (-CH₃) group at the 3' position, and a bromine atom at the 5' position on the aromatic ring. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(7(2)12)10(6)13-3/h4-5H,1-3H3

InChI Key

ZAZQJFFSCADKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-methoxy-3’-methylacetophenone typically involves the bromination of 2’-methoxy-3’-methylacetophenone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods: On an industrial scale, the production of 5’-Bromo-2’-methoxy-3’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of 5'-Bromo-2'-methoxy-3'-methylacetophenone and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5'-Bromo-2'-methoxy-3'-methylacetophenone Br (5'), OCH₃ (2'), CH₃ (3') C₁₀H₁₁BrO₂ 243.10 (theoretical) Intermediate in drug synthesis Deduced from analogs
2-Bromo-4'-methoxyacetophenone Br (2'), OCH₃ (4') C₉H₉BrO₂ 243.07 Lab intermediate; controlled handling
3′-Bromo-5′-chloro-2′-hydroxyacetophenone Br (3'), Cl (5'), OH (2') C₈H₆BrClO₂ 249.49 Crystalline powder; m.p. ~100°C
5'-Bromo-2'-hydroxy-3'-nitroacetophenone Br (5'), OH (2'), NO₂ (3') C₉H₆BrNO₄ 280.06 High-purity reagent (≥97%)
3'-Bromo-2'-methylacetophenone Br (3'), CH₃ (2') C₉H₉BrO 213.07 Dipole moment: 1.96 D
Key Observations:
  • Lipophilicity: The methyl and methoxy groups increase lipophilicity relative to hydroxylated analogs (e.g., 3′-Bromo-5′-chloro-2′-hydroxyacetophenone), which may improve solubility in organic solvents for synthetic applications .
Bromination Conditions:
  • Side-Chain vs. Ring Bromination: Bromination of acetophenones in glacial acetic acid often leads to side-chain bromination, while solvents like carbon tetrachloride promote ring bromination . For example, bromination of 2-hydroxy-6-methoxyacetophenone in acetic acid yielded 3-bromo-2-hydroxy-6-methoxyacetophenone instead of the expected side-chain product .
  • Target Compound Synthesis: While direct synthesis data for 5'-Bromo-2'-methoxy-3'-methylacetophenone is unavailable, analogous methods (e.g., N-bromosuccinimide-mediated bromination in refluxing carbon tetrachloride ) could be adapted, with careful control of substituent directing effects.
Stability and Byproduct Risks:
  • Methoxy groups are less prone to oxidation than hydroxyl groups, making 5'-Bromo-2'-methoxy-3'-methylacetophenone more stable under acidic conditions compared to 5'-Bromo-2'-hydroxy-3'-nitroacetophenone .

Biological Activity

5'-Bromo-2'-methoxy-3'-methylacetophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.

5'-Bromo-2'-methoxy-3'-methylacetophenone is characterized by the following structural features:

  • Molecular Formula : C11H11BrO2
  • Molecular Weight : 273.11 g/mol
  • Structural Formula : Chemical Structure (for illustrative purposes)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 5'-Bromo-2'-methoxy-3'-methylacetophenone against various bacterial strains. The compound has shown moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

The Minimum Inhibitory Concentration (MIC) values for 5'-Bromo-2'-methoxy-3'-methylacetophenone are summarized in the table below:

Bacterial Strain MIC (µM)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa12
Salmonella typhi20

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in antibiotic resistance.

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity against various strains, including those of the genus Candida. The results demonstrate moderate antifungal effects, with an MIC value of approximately 25 µM against Candida albicans.

Anticancer Activity

The cytotoxic effects of 5'-Bromo-2'-methoxy-3'-methylacetophenone have also been investigated in several cancer cell lines. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines using the MTT assay to determine cell viability.

Cytotoxicity Results

Cell Line IC50 (µM) Effect
A54930Moderate cytotoxicity
MCF725Moderate cytotoxicity

The IC50 values indicate that the compound exhibits moderate cytotoxicity towards these cancer cell lines, suggesting potential as an anticancer agent.

The proposed mechanism of action for 5'-Bromo-2'-methoxy-3'-methylacetophenone involves interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Molecular docking studies suggest that the compound binds effectively within the active site of these enzymes, forming hydrogen bonds and hydrophobic interactions that inhibit their function.

Case Studies

  • Study on Antimicrobial Activity : In a study published in Journal of Natural Products, 5'-Bromo-2'-methoxy-3'-methylacetophenone was evaluated alongside other derivatives for their antimicrobial efficacy. The findings highlighted its effectiveness against multidrug-resistant strains and suggested further exploration into its mechanism of action .
  • Cytotoxicity Assessment : A separate investigation assessed the cytotoxic effects on normal versus cancerous cells, revealing that while it effectively reduced viability in cancer cells, it exhibited lower toxicity towards non-cancerous cells, thus indicating a selective action .

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